PtdIns-(4,5)-P2-biotin (sodium salt)
Description
The Central Role of Phosphoinositides in Eukaryotic Cellular Communication
Phosphoinositides (PPIns) are a class of lipid molecules that, despite their low abundance, are fundamental regulators of a vast array of cellular processes in eukaryotes. nih.govnih.gov These signaling lipids are crucial for cell growth, metabolism, and programmed cell death. nih.gov The enzymes that modify phosphoinositides, such as kinases, phosphatases, and lipases, are intrinsically linked to various human diseases, including cancer, immune disorders, and developmental abnormalities. nih.gov There are seven distinct phosphoinositide species, each acting as a spatial and temporal regulator of signaling events within the cell. nih.gov Their primary functions include recruiting and allosterically activating proteins at specific intracellular locations, thereby marking destinations for membrane trafficking, altering the physical properties of membranes, and ensuring the precise spatial control of signaling pathways. nih.gov
PtdIns(4,5)P2 as a Key Signaling Molecule and Second Messenger
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of cell membranes, is a pivotal second messenger that governs a multitude of diverse cellular activities. nih.govnih.gov It plays a critical role in modulating the actin cytoskeleton, endocytosis, exocytosis, ion channel activity, and gene expression. nih.gov Furthermore, PtdIns(4,5)P2 is integral to processes such as angiogenesis, cell migration, vesicle trafficking, and the formation of focal adhesions. nih.gov Beyond its role as a precursor to other signaling molecules, PtdIns(4,5)P2 itself directly interacts with and modulates the function of numerous membrane proteins and ion channels. wikipedia.orgnih.gov
Localization and Dynamic Regulation of PtdIns(4,5)P2 Pools within Cellular Membranes
PtdIns(4,5)P2 is predominantly found in the inner leaflet of the plasma membrane, where it serves as a substrate for numerous vital signaling proteins. nih.govwikipedia.org However, its presence is not limited to the plasma membrane; it also exists in distinct pools within various intracellular compartments, including the nucleus, Golgi apparatus, endosomes, lysosomes, and mitochondria. nih.govbiologists.comnih.gov The levels and localization of PtdIns(4,5)P2 are not static; they are dynamically regulated in a temporal and spatial manner. biologists.com This precise regulation is achieved through the coordinated action of kinases that synthesize PtdIns(4,5)P2 and phosphatases that degrade it, ensuring that specific pools of this lipid are available at the right place and time to carry out their diverse functions. nih.govbiologists.com The concept of spatially separated pools of PtdIns(4,5)P2 is fundamental to understanding how this single lipid can orchestrate so many parallel cellular processes. annualreviews.org
Enzymatic Regulation of PtdIns(4,5)P2 Metabolism
The cellular levels of PtdIns(4,5)P2 are meticulously controlled by a suite of enzymes that govern its synthesis and degradation. This tight regulation ensures that the concentration of this critical signaling lipid is appropriate for the cell's needs and that its signaling functions are precisely controlled.
Phosphatidylinositol Phosphate (B84403) Kinases (PIPKs) in PtdIns(4,5)P2 Synthesis
The primary route for PtdIns(4,5)P2 synthesis is the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) at the 5-position of the inositol (B14025) ring. nih.gov This reaction is catalyzed by a family of enzymes known as Type I phosphatidylinositol phosphate kinases (PIPKIs). nih.gov The PIPKI family consists of three main isoforms: α, β, and γ, each encoded by a distinct gene. nih.gov These isoforms share a conserved catalytic core but have different N- and C-termini that are involved in their regulation and targeting to specific cellular locations. nih.gov Due to the significantly higher cellular concentration of PtdIns(4)P compared to other potential precursors, the activity of PIP5Ks is considered the major pathway for PtdIns(4,5)P2 formation. biologists.com
Another, less predominant, pathway for PtdIns(4,5)P2 synthesis involves the phosphorylation of phosphatidylinositol 5-phosphate (PtdIns(5)P) by Type II phosphatidylinositol 5-phosphate 4-kinases (PIPKIIs). nih.gov
| Enzyme Family | Substrate | Product | Key Function |
| Type I PIPKs (PIP5K) | PtdIns(4)P | PtdIns(4,5)P2 | Major pathway for PtdIns(4,5)P2 synthesis. biologists.comnih.gov |
| Type II PIPKs (PIP4K) | PtdIns(5)P | PtdIns(4,5)P2 | Minor pathway for PtdIns(4,5)P2 synthesis. nih.gov |
| Phosphoinositide Phosphatases | PtdIns(4,5)P2 | PtdIns(4)P or PtdIns(5)P | Regulate PtdIns(4,5)P2 turnover and signal termination. nih.govportlandpress.com |
| Phospholipase C (PLC) | PtdIns(4,5)P2 | IP3 and DAG | Generates second messengers for downstream signaling. nih.govportlandpress.com |
Phosphoinositide Phosphatases Regulating PtdIns(4,5)P2 Turnover
Just as kinases are responsible for the synthesis of PtdIns(4,5)P2, a group of enzymes called phosphoinositide phosphatases are responsible for its degradation. These enzymes remove phosphate groups from the inositol ring, thereby terminating PtdIns(4,5)P2-mediated signals and recycling the precursor molecules. The continuous turnover of PtdIns(4,5)P2, maintained by the balance between kinase and phosphatase activity, is crucial for the dynamic nature of phosphoinositide signaling. nih.govportlandpress.com For instance, 5-phosphatases hydrolyze the phosphate group at the 5-position of the inositol ring, converting PtdIns(4,5)P2 back to PtdIns(4)P. portlandpress.com This turnover is essential for various cellular processes, including endocytosis, where the timely removal of PtdIns(4,5)P2 is necessary for the completion of vesicle formation. nih.gov
Phospholipase C (PLC)-Mediated Hydrolysis of PtdIns(4,5)P2
PtdIns(4,5)P2 serves as a critical substrate for the enzyme phospholipase C (PLC). nih.gov Upon activation by various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC cleaves PtdIns(4,5)P2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgportlandpress.com
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. nih.gov This increase in intracellular Ca2+ concentration mediates a wide range of cellular responses.
DAG remains in the plasma membrane, where it activates protein kinase C (PKC), a family of serine/threonine kinases that phosphorylate numerous cellular proteins, thereby propagating the signal downstream. nih.govwikipedia.org The PLC-mediated hydrolysis of PtdIns(4,5)P2 is a fundamental signaling cascade that regulates processes such as secretion, muscle contraction, and cell proliferation. nih.gov
Properties
Molecular Formula |
C35H64N3O21P3S |
|---|---|
Molecular Weight |
987.9 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] 8-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoate |
InChI |
InChI=1S/C35H64N3O21P3S/c1-2-3-4-6-10-17-27(41)56-22(20-55-62(52,53)59-32-29(42)30(43)33(57-60(46,47)48)34(31(32)44)58-61(49,50)51)19-54-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-63-24)37-35(45)38-28/h22-24,28-34,42-44H,2-21H2,1H3,(H,36,39)(H,52,53)(H2,37,38,45)(H2,46,47,48)(H2,49,50,51)/t22-,23+,24-,28+,29-,30+,31+,32-,33-,34-/m1/s1 |
InChI Key |
GIBFPJNAJXVEBO-GTPOSHDTSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H]([C@H]3O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)(O)OC3C(C(C(C(C3O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Ptd4,5 P2 Biotin Sodium Salt As a Biochemical Affinity Probe
Design and Principle of PtdIns-(4,5)-P2-biotin as an Affinity Probe
PtdIns-(4,5)-P2-biotin is a synthetic analog of the natural PtdIns(4,5)P2 molecule, engineered to function as a high-specificity affinity probe. bertin-bioreagent.comlabchem.com.my Its design incorporates two essential functional components: the phosphatidylinositol 4,5-bisphosphate headgroup, which mimics the natural ligand, and a covalently attached biotin (B1667282) molecule, which serves as a versatile tag for detection and purification. bertin-bioreagent.comcaymanchem.com This dual-component structure allows the probe to first engage with specific lipid-binding proteins via the PtdIns(4,5)P2 moiety and then be captured or detected through the biotin tag. bioscience.co.uklabchem.com.my This design makes it a general probe for any protein that exhibits high-affinity binding to inositol-(4,5)-diphosphate phospholipids. bertin-bioreagent.combioscience.co.uklabchem.com.my
The utility of PtdIns-(4,5)-P2-biotin as a probe is fundamentally reliant on the properties of its biotin ligand. nih.gov Biotin, a small vitamin (Vitamin H), forms one of the strongest known non-covalent biological interactions with the protein avidin (B1170675) and its bacterial analog, streptavidin. nih.govthermofisher.com This interaction is characterized by an extremely low dissociation constant (Kd), indicating a very high affinity, and it forms rapidly. nih.gov
Once formed, the biotin-streptavidin bond is exceptionally stable, resisting extremes of pH, temperature, organic solvents, and other denaturing agents. nih.govthermofisher.com This robustness allows for stringent washing conditions in experimental assays, minimizing non-specific binding and ensuring that only high-affinity interactors are identified. In practice, the biotinylated probe can be used in various formats. For example, after incubation with a cell lysate, the probe-protein complexes can be captured on streptavidin-coated solid supports, such as beads or plates, for isolation and subsequent analysis. thermofisher.comyoutube.com Alternatively, the interaction can be detected using enzyme-conjugated streptavidin in techniques like ELISA or ligand blotting. nih.gov This system's capacity for signal amplification and its operational robustness make it a cornerstone of modern biochemical assays. nih.gov
Application in High-Affinity Binding Interaction Studies
The primary application of PtdIns-(4,5)-P2-biotin is in the identification, characterization, and isolation of proteins that specifically bind to PtdIns(4,5)P2. bertin-bioreagent.combioscience.co.uk By serving as bait, the probe can pull down interacting proteins from complex mixtures like cell extracts. researchgate.net This enables researchers to perform comprehensive analyses of the phosphoinositide interactome, leading to the discovery of both known and novel lipid-binding proteins. researchgate.net For instance, induced yeast clones displaying fragments of the human proteome have been tested for their ability to bind to PtdIns-(4,5)-P2-biotin to identify interacting proteins. researchgate.net
PtdIns-(4,5)-P2-biotin is designed to be a general probe for any protein with a high-affinity interaction with inositol-(4,5)-diphosphate phospholipids. bertin-bioreagent.combioscience.co.uklabchem.com.mycaymanchem.com This includes a wide array of important regulatory proteins involved in cellular signaling. The probe has been instrumental in studying proteins containing specific lipid-binding modules, such as Pleckstrin Homology (PH) domains, which are known to bind phosphoinositides. bertin-bioreagent.comnih.gov
Below is a table of proteins and protein domains that have been identified as binding partners for PtdIns(4,5)P2 and are thus potential targets for studies using PtdIns-(4,5)-P2-biotin.
| Target Protein/Domain | Function/Significance | Reference(s) |
| Phosphatidylinositol 3-kinase (PI3K) | A family of enzymes involved in cell growth, proliferation, differentiation, motility, and survival. | bertin-bioreagent.combioscience.co.uk |
| PTEN (Phosphatase and Tensin Homolog) | A tumor suppressor that acts as a phosphatase to dephosphorylate PtdIns(3,4,5)P3, opposing PI3K activity. | bertin-bioreagent.combioscience.co.uk |
| Pleckstrin Homology (PH) Domains | Protein domains of ~120 amino acids found in a wide range of proteins involved in intracellular signaling. | bertin-bioreagent.comnih.gov |
| Group IV cytosolic phospholipase A2 (cPLA2) | An enzyme that hydrolyzes phospholipids, initiating the arachidonic acid cascade for inflammation. Binding to PtdIns(4,5)P2 enhances its activity. | caymanchem.comcaymanchem.com |
| Phospholipase C delta 1 (PLCδ1) | An enzyme that cleaves PtdIns(4,5)P2 to generate second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). | caymanchem.comnih.gov |
| Bin/Amphiphysin/Rvs (N-BAR) Domains | Protein domains that sense and induce membrane curvature, critical for endocytosis. PtdIns(4,5)P2 enhances their membrane binding and deformation activity. | nih.gov |
| TRPM3 (Transient Receptor Potential Melastatin 3) | An ion channel involved in calcium homeostasis and thermosensation. Its N-terminus binds PtdIns(4,5)P2 with high affinity. | nih.gov |
| Sla2p ANTH Domain | A domain in a yeast protein essential for endocytosis that specifically binds to PtdIns(4,5)P2. | nih.gov |
Comparative Analysis with Other PtdIns(4,5)P2 Analogs in Research
PtdIns-(4,5)-P2-biotin is one of several tools available for studying PtdIns(4,5)P2-protein interactions. Other common methods include the use of fluorescently-tagged protein domains that bind PtdIns(4,5)P2 and specific antibodies. Each approach has distinct advantages and is suited for different experimental contexts.
Genetically Encoded Biosensors (e.g., PLCδ1-PH-GFP): These probes consist of a PtdIns(4,5)P2-binding domain, like the PH domain of PLCδ1, fused to a fluorescent protein (e.g., GFP). nih.govrbmb.net They are transfected into cells to visualize the dynamic localization of PtdIns(4,5)P2 in real-time in living cells. nih.govwindows.net Studies suggest that these biosensors can offer higher specificity and reliability for visualizing cellular pools of PtdIns(4,5)P2 compared to antibody-based methods. rbmb.net The ANTH domain of Sla2p fused to GFP has also been used as a functional probe to explore PtdIns(4,5)P2 dynamics during endocytosis in yeast. nih.gov
Anti-PtdIns(4,5)P2 Antibodies: These are antibodies raised to specifically recognize the PtdIns(4,5)P2 headgroup. They can be used in fixed cells for immunofluorescence or in biochemical assays like ELISA. nih.govechelon-inc.com However, their application can be limited, as some studies have shown them to be less specific than genetically encoded biosensors, sometimes localizing throughout the cell rather than just at the membrane where PtdIns(4,5)P2 is concentrated. nih.govrbmb.net
Immobilized Analogs: In this approach, PtdIns(4,5)P2 analogs are synthesized and immobilized onto a solid support, such as agarose (B213101) beads. researchgate.net These affinity matrices are then used to isolate binding proteins from cell extracts for identification by mass spectrometry. researchgate.net
The table below provides a comparative overview of these different research tools.
| Probe Type | Principle | Primary Application(s) | Advantages | Limitations | Reference(s) |
| PtdIns-(4,5)-P2-biotin | Soluble lipid analog with a biotin tag for capture/detection via streptavidin. | In vitro pulldowns, affinity purification, ELISA, ligand blotting. | High-affinity biotin-streptavidin interaction allows for stringent purification; versatile for multiple biochemical assays. | Not suitable for visualizing lipid dynamics in living cells. | bertin-bioreagent.comnih.govnih.gov |
| Genetically Encoded Biosensors (e.g., PH-GFP) | Fusion of a PtdIns(4,5)P2-binding protein domain to a fluorescent protein. | Live-cell imaging of PtdIns(4,5)P2 localization and dynamics. | Allows for real-time visualization in living cells; high specificity reported. | Overexpression can potentially interfere with endogenous signaling pathways. | nih.govnih.govrbmb.net |
| Anti-PtdIns(4,5)P2 Antibodies | Monoclonal or polyclonal antibodies that specifically recognize PtdIns(4,5)P2. | Immunofluorescence in fixed cells, ELISA, protein-lipid overlay assays. | Commercially available; does not require genetic manipulation of cells. | May show lower specificity compared to biosensors; requires cell fixation for imaging. | nih.govrbmb.netechelon-inc.com |
| Immobilized PtdIns(4,5)P2 Analogs | PtdIns(4,5)P2 is chemically linked to a solid support (e.g., beads). | Large-scale affinity chromatography to identify novel binding proteins from lysates. | Enables identification of a broad range of interacting proteins for proteomic analysis. | Interactions are studied in vitro, removed from the natural membrane context. | researchgate.net |
Table of Compound Names
| Common Name | Synonyms |
| PtdIns-(4,5)-P2-biotin (sodium salt) | 1-((1-octanoyl-N'-biotinoyl-1,6-diaminohexane-2R-octanoyl)phosphatidyl)inositol-4,5-bisphosphate, trisodium (B8492382) salt; DOPI-4,5-P2-biotin; Phosphatidylinositol-4,5-diphosphate C-8-biotin; PI(4,5)P2-biotin; PIP2[4',5']-biotin |
| Phosphatidylinositol 4,5-bisphosphate | PtdIns(4,5)P2; PI(4,5)P2; PIP2 |
| Phosphatidylinositol 4-phosphate | PtdIns(4)P; PI(4)P |
| Phosphatidylinositol 3,4,5-trisphosphate | PtdIns(3,4,5)P3; PI(3,4,5)P3; PIP3 |
| Inositol 1,4,5-trisphosphate | IP3 |
Methodological Approaches for Investigating Protein Lipid Interactions Using Ptd4,5 P2 Biotin Sodium Salt
Affinity Chromatography and Pull-down Assays
Affinity chromatography and pull-down assays are cornerstone techniques for isolating and identifying proteins that interact with a specific ligand, in this case, PtdIns(4,5)P2. The biotin (B1667282) tag on PtdIns-(4,5)-P2-biotin provides a high-affinity handle for its immobilization and subsequent capture of interacting proteins. nih.govlifetein.com
Utilization of Streptavidin-Conjugated Solid Supports (Agarose/Magnetic Beads)
The exceptionally strong and specific non-covalent interaction between biotin and streptavidin is the lynchpin of these assays. youtube.comigem.org Streptavidin, a protein isolated from Streptomyces avidinii, is covalently coupled to solid supports such as agarose (B213101) or magnetic beads. thermofisher.commerckmillipore.com These streptavidin-conjugated beads serve as the stationary phase to which the biotinylated PtdIns(4,5)P2 is bound. thermofisher.com
Agarose beads are a porous matrix suitable for gravity-flow or low-speed centrifugation-based purification. merckmillipore.com Magnetic beads, on the other hand, offer the advantage of rapid and efficient separation using a magnetic stand, which is particularly beneficial for high-throughput applications and automated protocols. thermofisher.comelabscience.com The choice between agarose and magnetic beads often depends on the scale of the experiment and the specific requirements for sample handling. nih.gov
The general workflow involves incubating the streptavidin-conjugated beads with PtdIns-(4,5)-P2-biotin to allow for binding. After washing away any unbound lipid, the PtdIns(4,5)P2-functionalized beads are then incubated with a complex biological sample, such as a cell lysate. nih.gov Proteins that specifically bind to PtdIns(4,5)P2 are captured on the beads, while non-interacting proteins are washed away. lifetein.com
| Support Type | Advantages | Disadvantages |
| Agarose Beads | High binding capacity, suitable for large-scale purification. | Slower separation process, potential for higher non-specific binding. |
| Magnetic Beads | Rapid and easy separation, suitable for high-throughput and automated workflows, lower non-specific binding. thermofisher.com | May have a lower binding capacity compared to some agarose resins. |
Coupling with Mass Spectrometry for Proteomic Identification of Interacting Proteins
Following the successful pull-down of PtdIns(4,5)P2-binding proteins, a crucial next step is to identify them. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the comprehensive and unbiased identification of proteins from complex mixtures. embopress.org
In this approach, the proteins captured on the PtdIns-(4,5)-P2-biotin-streptavidin beads are eluted and then typically digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govembopress.org The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, generating a unique "fingerprint" for each peptide. By searching these fragmentation patterns against protein sequence databases, the identity of the proteins in the original sample can be determined. youtube.com
This proteomic approach allows for the identification of both known and novel PtdIns(4,5)P2-interacting proteins, providing a global view of the PtdIns(4,5)P2 interactome in a given cell type or condition. embopress.org It is particularly valuable for discovering previously uncharacterized protein-lipid interactions.
Integration with Western Blotting for Specific Protein Detection
While mass spectrometry provides a broad overview of interacting proteins, Western blotting offers a targeted approach to confirm the presence of a specific protein of interest within the pulled-down complex. engibody.com After eluting the captured proteins from the beads, the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov
The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody. The resulting signal indicates the presence and relative abundance of the specific protein that was pulled down with PtdIns-(4,5)-P2-biotin. engibody.com This method is essential for validating the findings from mass spectrometry and for investigating the interaction of a known protein with PtdIns(4,5)P2.
Optimization for Isolating Proteins from Complex Biological Samples
Isolating specific protein-lipid complexes from the crowded environment of a cell lysate presents several challenges, including non-specific binding of proteins to the beads or the streptavidin itself. thermofisher.comnih.gov Therefore, careful optimization of the experimental protocol is crucial for obtaining reliable and reproducible results.
Key optimization steps include:
Pre-clearing the lysate: Before incubation with the PtdIns-(4,5)-P2-biotin beads, the cell lysate is often incubated with unconjugated streptavidin beads to remove proteins that non-specifically bind to streptavidin. nih.gov
Washing conditions: Stringent washing steps after the pull-down are essential to remove non-specifically bound proteins. The composition of the wash buffer, including salt concentration and detergents, needs to be carefully optimized to maintain the specific protein-PtdIns(4,5)P2 interaction while disrupting weaker, non-specific associations. embopress.org
Controls: The use of appropriate controls is fundamental. A common control involves using biotin-saturated streptavidin beads or beads without the biotinylated lipid to identify proteins that bind non-specifically to the solid support.
By systematically optimizing these parameters, researchers can significantly enhance the specificity of the pull-down assay and confidently identify bona fide PtdIns(4,5)P2-interacting proteins from complex biological samples. nih.gov
In Vitro Lipid Binding Assays
While affinity chromatography is excellent for identifying binding partners, in vitro lipid binding assays are crucial for quantitatively characterizing these interactions and for studying the biophysical consequences of binding. nih.gov
Liposome (B1194612) Reconstitution Studies with PtdIns-(4,5)-P2-biotin
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model system to mimic the cell membrane. mdpi.commdpi.com By incorporating PtdIns-(4,5)-P2-biotin into the liposome bilayer, researchers can create a more physiologically relevant context to study protein binding. nih.govtandfonline.com
The process of reconstitution involves solubilizing the protein of interest and the lipids (including PtdIns-(4,5)-P2-biotin) with a detergent. d-nb.inforesearchgate.net The detergent is then slowly removed, leading to the spontaneous formation of proteoliposomes, which are liposomes with the protein integrated into the membrane. mdpi.comspringernature.com
These PtdIns-(4,5)-P2-biotin-containing liposomes can then be used in various binding assays. For example, the liposomes can be immobilized on a surface (e.g., via the biotin tag) and the binding of a protein can be measured using techniques like surface plasmon resonance (SPR). nih.govtandfonline.com This allows for the determination of binding affinities (dissociation constants) and kinetics. Alternatively, the liposomes can be used in solution-based assays to study how protein binding might induce changes in the liposome structure, such as membrane deformation or tubulation. nih.govnih.gov
| Research Finding | Technique | Interacting Protein | Organism/Cell Type | Reference |
| PtdIns(4,5)P2 interacts with the N-terminus of the TRPM3 channel with high affinity. | Liposome Binding Assay (SPR) | TRPM3 | Not specified | nih.govtandfonline.com |
| PtdIns(4,5)P2 specifically induces membrane penetration and deformation by N-BAR domains. | Monolayer Penetration Assay | dAmp-BAR, EndoA1-BAR | Drosophila, Rat | nih.govnih.gov |
| PtdIns(4,5)P2 turnover is required for multiple stages of endocytosis. | Live-cell imaging | Sla2, Sjl2 | Saccharomyces cerevisiae | nih.gov |
Protein-Lipid Overlay (PIP Strip) Assays
Protein-lipid overlay assays, often commercialized as PIP Strips™, provide a rapid and effective method for identifying novel protein-lipid interactions. nih.govechelon-inc.comechelon-inc.com These assays utilize a nitrocellulose membrane onto which various biologically relevant lipids, including phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), are spotted at known concentrations, typically around 100 pmol per spot. nih.govthermofisher.com The use of PtdIns-(4,5)-P2-biotin, an affinity probe, allows for specific detection and immobilization strategies. bertin-bioreagent.comcaymanchem.combioscience.co.uk
The general workflow is analogous to a western blot. echelon-inc.com The lipid-spotted membrane is first blocked, commonly with a solution like 3% fatty acid-free bovine serum albumin (BSA), to prevent non-specific binding. thermofisher.com It is then incubated with a purified protein of interest or a complex cell lysate. nih.gov If the protein binds to a specific lipid spot, it remains on the membrane. Detection is then carried out using a primary antibody specific to the protein (or its affinity tag, like GST) and a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP) for chemiluminescent or fluorescent visualization. echelon-inc.comthermofisher.com A signal appearing at the PtdIns(4,5)P2 spot indicates a direct interaction. researchgate.net This qualitative method is highly efficient for screening and discovering new PtdIns(4,5)P2-binding proteins. nih.gov For robust results, it is recommended to use positive control proteins known to bind specific lipids, such as the PLCδ PH domain for PtdIns(4,5)P2. nih.gov
Quantitative Analysis of Protein-Lipid Binding Affinities
To move beyond qualitative screening and determine the strength of an interaction, PtdIns-(4,5)-P2-biotin is instrumental in quantitative assays like Surface Plasmon Resonance (SPR) and fluorescence-based techniques. biosensingusa.comnih.gov These methods can provide detailed kinetic data, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd), which is a measure of binding affinity. biosensingusa.combiosensingusa.com
Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time. nih.govbio-techne.com In a common setup, a sensor chip is coated with streptavidin, which has an extremely high affinity for biotin. biosensingusa.combio-techne.com Liposomes or nanodiscs containing a defined concentration of PtdIns-(4,5)-P2-biotin are then flowed over the chip and captured by the streptavidin, creating a lipid bilayer that mimics a cell membrane. nih.govresearchgate.net The protein of interest (the analyte) is then injected at various concentrations. researchgate.net Binding to the PtdIns(4,5)P2-containing surface causes a change in the refractive index, which is measured in resonance units (RU). nih.gov By analyzing the resulting sensorgrams, which plot RU versus time, the kinetic parameters of the interaction can be precisely calculated. biosensingusa.com
Another quantitative method involves fluorescence anisotropy. In this technique, a fluorescently labeled PtdIns(4,5)P2 probe, such as Bodipy-PtdIns(4,5)P2, is used. nih.gov When a protein binds to the probe, the rotational diffusion of the fluorescent lipid slows down, leading to an increase in the measured fluorescence anisotropy. nih.govnih.gov By titrating the protein and measuring the change in anisotropy, a binding curve can be generated to determine the dissociation constant (Kd). nih.gov
| Technique | Principle | Key Output | Role of PtdIns-(4,5)-P2-biotin |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon protein binding to a lipid-coated sensor surface. nih.gov | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (Kd). biosensingusa.com | Enables stable immobilization of PtdIns(4,5)P2-containing liposomes onto a streptavidin-coated sensor chip. biosensingusa.comresearchgate.net |
| Fluorescence Anisotropy | Measures the change in rotational diffusion of a fluorescent lipid probe upon protein binding. nih.gov | Equilibrium dissociation constant (Kd). nih.gov | While not always requiring biotin, biotinylated versions can be used to immobilize the lipid for certain assay formats. |
Fluorescence-Based Techniques
Fluorescence Resonance Energy Transfer (FRET) for Membrane Interaction Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying the dynamics of molecular interactions in real-time and at a high spatial resolution, often referred to as a "molecular ruler" due to its sensitivity to the distance between fluorophores. portlandpress.com This technique can be applied to investigate the dynamic association of proteins with PtdIns(4,5)P2 in membranes. pnas.org In a typical FRET experiment for protein-lipid interactions, a donor fluorophore and an acceptor fluorophore are required. PtdIns-(4,5)-P2-biotin can be incorporated into a model membrane (like a liposome or a supported lipid bilayer) which also contains a lipid labeled with a donor fluorophore. The protein of interest is separately labeled with an acceptor fluorophore.
When the labeled protein binds to PtdIns(4,5)P2 in the membrane, it brings the donor and acceptor fluorophores into close proximity (typically 1-10 nm). portlandpress.com This allows for the non-radiative transfer of energy from the excited donor to the acceptor. portlandpress.com This energy transfer results in a measurable decrease in the donor's fluorescence emission and an increase in the acceptor's emission. portlandpress.com By monitoring these changes, the binding and dissociation of the protein from the membrane can be observed dynamically. pnas.org This approach has been used to visualize the association of receptors with lipid rafts and monitor conformational changes in proteins upon membrane binding. pnas.orgpnas.org
Fluorescence Brightness Approaches for Membrane Coverage Measurements
Fluorescence brightness analysis is an advanced microscopy technique that provides information on the concentration and oligomeric state of fluorescently labeled molecules. It achieves this by analyzing the statistical fluctuations in fluorescence intensity within a tiny, diffraction-limited observation volume. The average intensity relates to the number of molecules, while the variance of the intensity (its "brightness") reveals how many photons are emitted per molecule, which is indicative of its aggregation state.
In the context of protein-lipid interactions, this method can be used to study the stoichiometry of protein binding to membranes containing PtdIns-(4,5)-P2-biotin. A fluorescently labeled protein is incubated with a supported lipid bilayer containing the biotinylated phosphoinositide. The biotin group ensures stable incorporation into the model membrane. By measuring the brightness of the protein on the membrane, researchers can determine if the protein binds as a monomer, dimer, or larger complex. This provides crucial insights into how proteins assemble on PtdIns(4,5)P2-rich membrane surfaces and can help quantify the extent of membrane coverage by the protein.
Biosensor Development for PtdIns(4,5)P2 Localization
Application of Pleckstrin Homology (PH) Domains as Specific Probes
To visualize the location and dynamics of PtdIns(4,5)P2 in living cells, scientists have developed genetically encoded biosensors. nih.govnih.gov A common strategy involves using a protein domain that specifically binds to PtdIns(4,5)P2. ntu.edu.sgbohrium.com The Pleckstrin Homology (PH) domain from Phospholipase C delta 1 (PLCδ1) is a well-established and highly specific probe for this purpose. nih.govcaymanchem.com
This PH domain is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP), creating a fusion protein (e.g., PLCδ1-PH-GFP). nih.govnih.gov When this biosensor is expressed in cells, it translocates from the cytosol and nucleus to the plasma membrane, where PtdIns(4,5)P2 is concentrated, allowing for its visualization with fluorescence microscopy. nih.govnih.gov Changes in PtdIns(4,5)P2 levels, for example during cell signaling, can be monitored by observing the redistribution of the fluorescent biosensor. nih.govresearchgate.net
The compound PtdIns-(4,5)-P2-biotin is essential for the in vitro validation of these biosensors. bertin-bioreagent.comcaymanchem.combioscience.co.uk Before use in complex cellular environments, the purified biosensor's specificity and affinity must be confirmed. This is often done using protein-lipid overlay assays (PIP strips) or liposome binding assays where PtdIns-(4,5)-P2-biotin is a key reagent. caymanchem.comresearchgate.net These tests ensure that the biosensor reliably reports the presence of PtdIns(4,5)P2 and does not significantly cross-react with other phosphoinositides, thus validating its use for live-cell imaging. researchgate.netnih.gov
Live Cell Imaging Techniques for Spatiotemporal Dynamics
The visualization of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) dynamics within living cells is crucial for understanding its myriad of cellular functions. nih.gov While PtdIns-(4,5)-P2-biotin itself is not directly fluorescent, its biotin tag serves as a versatile anchor for coupling with fluorescent probes, enabling the use of advanced live-cell imaging techniques to monitor its spatiotemporal dynamics. This approach allows researchers to track the localization and movement of the lipid in real-time, providing insights into its role in various cellular processes.
A primary method for visualizing PtdIns-(4,5)-P2-biotin in live cells involves the use of streptavidin or avidin (B1170675) conjugated to fluorescent markers, such as quantum dots (QDs) or organic dyes. rockefeller.edu The high-affinity interaction between biotin and streptavidin/avidin ensures specific labeling of the lipid. rockefeller.edu These fluorescently tagged streptavidin molecules can then be introduced to cells that have been treated with PtdIns-(4,5)-P2-biotin.
Quantum Dot (QD) Conjugates for Long-Term Imaging
Quantum dots are semiconductor nanocrystals that offer several advantages for long-term live-cell imaging, including high photostability and bright fluorescence. rockefeller.edu By conjugating streptavidin to QDs, researchers can track the localization of PtdIns-(4,5)-P2-biotin over extended periods. rockefeller.edu This technique has been successfully employed to label the surface of living cells and follow the endocytic uptake of the labeled components. rockefeller.edu The process typically involves incubating cells with biotinylated PtdIns(4,5)P2, followed by the addition of streptavidin-QD conjugates. rockefeller.edu
Confocal microscopy is a commonly used technique to visualize the fluorescent signals from these probes within the cell. nih.govnih.gov This allows for the three-dimensional reconstruction of the lipid's distribution and the tracking of its movement over time. For instance, time-lapse confocal imaging can reveal the dynamic changes in local concentrations of PtdIns(4,5)P2 during processes like focal adhesion assembly and disassembly. nih.gov
Förster Resonance Energy Transfer (FRET) for Probing Molecular Interactions
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring the proximity between two fluorescent molecules. While not directly using PtdIns-(4,5)-P2-biotin, FRET-based biosensors have been instrumental in studying PtdIns(4,5)P2 dynamics. nih.gov These biosensors often consist of a PtdIns(4,5)P2-binding domain, such as the Pleckstrin homology (PH) domain of phospholipase C delta 1 (PLCδ1), fused to a pair of FRET-capable fluorescent proteins. nih.govnih.gov Changes in the local concentration of PtdIns(4,5)P2 lead to conformational changes in the biosensor, altering the FRET efficiency and providing a readout of lipid dynamics with high temporal resolution. nih.gov
TIRF Microscopy for Studying Plasma Membrane Dynamics
Total Internal Reflection Fluorescence (TIRF) microscopy is particularly well-suited for imaging events occurring at or near the plasma membrane, where PtdIns(4,5)P2 is predominantly found. nih.gov This technique selectively excites fluorophores in a very thin region (typically <100 nm) of the specimen adjacent to the coverslip, minimizing background fluorescence from the cytoplasm. When combined with fluorescently-labeled PtdIns(4,5)P2 probes, TIRF microscopy allows for high-resolution visualization of the lipid's dynamics within the plasma membrane, including its involvement in processes like endocytosis and focal adhesion formation.
Table 1: Live Cell Imaging Techniques and their Applications in Studying PtdIns(4,5)P2 Dynamics
| Technique | Probe Type | Key Application | Research Findings | References |
|---|---|---|---|---|
| Confocal Microscopy | Streptavidin-Quantum Dots with PtdIns-(4,5)-P2-biotin; GFP-tagged PH domains | Visualization of PtdIns(4,5)P2 localization and dynamics in various cellular compartments. | Demonstrated the localization of PtdIns(4,5)P2 in focal adhesions and its dynamic changes during their assembly and disassembly. nih.gov | nih.govnih.gov |
| Förster Resonance Energy Transfer (FRET) | FRET-based biosensors (e.g., PLCδ1-PH domain fused to FRET pairs) | Real-time monitoring of changes in PtdIns(4,5)P2 concentration. | Enabled the study of temporal correlations between PtdIns(4,5)P2 hydrolysis and ion channel desensitization. nih.gov | nih.gov |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Fluorescently-labeled PtdIns(4,5)P2 probes (e.g., via streptavidin-dye conjugates) | High-resolution imaging of PtdIns(4,5)P2 dynamics at the plasma membrane. | Provided insights into the role of PtdIns(4,5)P2 in regulating the membrane deforming activity of N-BAR domain proteins during endocytosis. nih.gov | nih.govnih.gov |
Research Applications of Ptd4,5 P2 Biotin Sodium Salt in Cellular Biology
Studies on Membrane Dynamics and Trafficking Pathways
The dynamic nature of cellular membranes is central to their function, involving constant remodeling, budding, and fusion events that mediate the transport of molecules and the transmission of signals. PtdIns-(4,5)-P2-biotin has been instrumental in dissecting the intricate molecular machinery that governs these processes.
Clathrin-Mediated Endocytosis Mechanisms
Clathrin-mediated endocytosis (CME) is a primary mechanism for the internalization of nutrients, receptors, and other macromolecules from the cell surface. nih.gov This process involves the formation of clathrin-coated pits (CCPs) that invaginate and pinch off to form clathrin-coated vesicles (CCVs). nih.gov PtdIns-(4,5)-P2 is a key regulator of CME, and its biotinylated form has been used to probe its specific functions. nih.govnus.edu.sg
The initiation of CME requires the recruitment of the adaptor protein 2 (AP2) complex and clathrin to the plasma membrane. nus.edu.sgnih.govnih.gov PtdIns-(4,5)-P2 plays a pivotal role in this recruitment process. nus.edu.sgnih.govnih.gov The interaction between PI(4,5)P2 and AP2 is a critical early step in the formation of coated pits. reactome.org Studies have shown that the presence of PI(4,5)P2 is essential for the recruitment of AP2 and clathrin to form signalosomes, which are signaling platforms on the cell surface. nih.govnih.gov
The binding of AP2 to PI(4,5)P2 is thought to induce a conformational change in the AP2 complex, which then allows it to bind to cargo and clathrin, thereby initiating the assembly of the clathrin coat. nus.edu.sg The use of biotinylated PI(4,5)P2 in in vitro assays has helped to confirm this direct interaction and to identify the specific domains within the AP2 complex that are responsible for binding to the lipid.
| Finding | Research Context | Citation |
| PtdIns(4,5)P2 is required for the recruitment of AP2 and clathrin to form LRP6 signalosomes. | Wnt signaling pathway | nih.govnih.gov |
| Transient interactions between PI(4,5)P2 and AP2 initiate the formation of clathrin-coated pits. | General clathrin-mediated endocytosis | reactome.org |
| Binding of PI(4,5)P2 and cargo activates AP2, enabling it to bind clathrin. | Regulation of clathrin recruitment | nus.edu.sg |
Beyond the initial recruitment, PI(4,5)P2 is also involved in the subsequent steps of coated vesicle formation, including the stabilization of the pit and the eventual scission of the vesicle from the plasma membrane. nih.gov The turnover of PI(4,5)P2, meaning its synthesis and breakdown, is critical for the progression of endocytosis. nih.gov
Research indicates that the levels of PI(4,5)P2 increase during the early stages of CCP formation and then decrease as the vesicle matures and prepares for scission. nih.gov This dynamic regulation is thought to be crucial for the sequential recruitment and release of various endocytic proteins. The use of biotinylated PI(4,5)P2 probes in cellular systems allows for the visualization and quantification of these lipid dynamics at sites of endocytosis.
Furthermore, studies have shown that PI(4,5)P2 is required for both the early and late stages of endocytic coated vesicle formation. nih.gov The uncoating of the clathrin coat from the newly formed vesicle, a necessary step for the vesicle to fuse with its target compartment, is also influenced by the phosphoinositide composition of the vesicle membrane.
| Finding | Research Context | Citation |
| PI(4,5)P2 turnover is required for multiple stages of endocytic vesicle formation. | Yeast endocytosis | nih.gov |
| PtdIns(4,5)P2 is required for both early and late events in endocytic coated vesicle formation. | Perforated cell assay | nih.gov |
| The balance of PI(4,5)P2 synthesis and turnover controls CCP initiation, stabilization, and size. | Live-cell imaging of CCP dynamics | nih.gov |
Exocytosis and Secretory Pathway Regulation
Exocytosis is the process by which cells release molecules, such as hormones and neurotransmitters, to the extracellular environment. This process involves the fusion of secretory vesicles with the plasma membrane. nih.gov PtdIns-(4,5)-P2 is an essential regulator of both constitutive and regulated exocytosis. nih.gov
In regulated exocytosis, secretory vesicles are first docked at the plasma membrane and then undergo a priming step before they are competent to fuse in response to a stimulus, such as an increase in intracellular calcium. nih.gov PI(4,5)P2 is primarily involved in the priming stage of exocytosis. nih.gov
While some studies have suggested a role for PI(4,5)P2 in secretory granule docking, more recent high-resolution imaging studies have challenged this, indicating that PI(4,5)P2 is not required for the initial docking of vesicles but rather accelerates their priming for fusion. nih.gov Biotinylated PI(4,5)P2 can be incorporated into artificial membranes or introduced into permeabilized cells to study its direct effects on the recruitment of priming factors and the kinetics of vesicle fusion. These studies have helped to identify key proteins that bind to PI(4,5)P2 and mediate its effects on exocytosis, such as CAPS (B75204) and Munc13. nih.gov
| Finding | Research Context | Citation |
| PI(4,5)P2 is primarily required for the priming stage of regulated dense-core vesicle exocytosis. | Neuroendocrine cells | nih.gov |
| Acute depletion of PI(4,5)P2 inhibits Ca2+-dependent exocytosis but does not affect docked granules. | Insulin-secreting cells | nih.gov |
| PI(4,5)P2 uncaging potentiates exocytosis and identifies synaptotagmin-1 and Munc13-2 as key effectors. | Adrenal chromaffin cells | elifesciences.org |
Autophagy and Autophagosome Formation
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. pnas.org It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. pnas.orgnih.gov Recent studies have revealed an unexpected and important role for PtdIns-(4,5)-P2 in the regulation of autophagy. pnas.orgnih.gov
PtdIns-(4,5)-P2 has been shown to be involved in the initiation of autophagy through its interaction with the ATG14 protein. pnas.orgwisc.edu Specifically, PI(4,5)P2 binds to the BATS domain of ATG14, which is crucial for the assembly of the ATG14-containing complex that initiates autophagosome formation. pnas.orgwisc.edu
Furthermore, a pool of PI(4,5)P2 located near the omegasome, a subdomain of the endoplasmic reticulum involved in autophagosome formation, has been shown to coordinate the disassembly of protein aggregates with the initiation of autophagy during mitophagy (the selective autophagy of mitochondria). nih.govnih.gov The use of biotinylated PI(4,5)P2 in pull-down assays from cell lysates has been instrumental in identifying and validating these novel protein-lipid interactions that are critical for the regulation of autophagy.
| Finding | Research Context | Citation |
| PtdIns(4,5)P2 binds to the ATG14-BATS domain and is crucial for ATG14 complex assembly and autophagy initiation. | Mammalian cells | pnas.orgwisc.edu |
| A pool of PtdIns(4,5)P2 adjacent to omegasomes coordinates mitoaggregate disassembly with autophagy initiation during mitophagy. | Parkin-mediated mitophagy | nih.govnih.gov |
| Increasing evidence suggests that PtdIns(4,5)P2 participates in various forms of autophagosome formation. | General autophagy | nih.gov |
Intracellular Transport and Recycling Endosomal Pathways
PtdIns(4,5)P2 is a key regulator of membrane trafficking events, including endocytosis and the recycling of internalized components back to the plasma membrane. wisc.edunih.gov While historically known for its role in clathrin-mediated endocytosis at the plasma membrane, accumulating evidence highlights its importance in endosomal recycling pathways, which are vital for processes like cell polarization and motility. wisc.edu
The use of PtdIns(4,5)P2 probes has been instrumental in dissecting its function in these pathways. Studies have shown that a decrease in PtdIns(4,5)P2 levels impairs not only endocytosis but also the recycling of molecules like the transferrin receptor. wisc.edunih.gov This suggests a widespread role for PtdIns(4,5)P2 across multiple membrane trafficking events. wisc.edu Specifically, localized synthesis of PtdIns(4,5)P2 at recycling compartments, regulated by small GTPases like ARF6 and Rab10, mediates the return of various proteins to the cell surface. wisc.edu
Key effector proteins that bind to PtdIns(4,5)P2 are essential for the structural changes required for vesicle formation during recycling. For instance, proteins like RME-1/EHD-1 and syndapin/pacsin are recruited by PtdIns(4,5)P2 to induce membrane curvature at recycling endosomes, a critical step for the recycling of cargo such as the transferrin receptor. wisc.edu The biotinylated form of PtdIns(4,5)P2 allows for affinity-based studies to identify and characterize such effector proteins and to investigate the dynamics of these transport processes.
Investigations into Protein Recruitment and Subcellular Localization
The ability of PtdIns-(4,5)-P2-biotin to act as an affinity probe is central to studying how PtdIns(4,5)P2 recruits specific proteins to membranes, thereby dictating their subcellular localization and function. bertin-bioreagent.com This lipid acts as a docking site for a multitude of proteins, influencing signaling cascades, cytoskeletal organization, and membrane trafficking.
Phosphoinositide-Binding Domains and Effector Proteins
Many proteins are recruited to PtdIns(4,5)P2-rich membrane domains through specialized phosphoinositide-binding domains. wikipedia.orgwikipedia.org The biotin (B1667282) tag on PtdIns-(4,5)-P2-biotin facilitates the isolation and identification of these effector proteins from cell lysates, allowing researchers to build a comprehensive map of PtdIns(4,5)P2-mediated interactions. These domains recognize the specific headgroup of PtdIns(4,5)P2, ensuring precise spatial and temporal control over cellular processes.
The Pleckstrin Homology (PH) domain is a well-characterized protein module of about 120 amino acids that binds to phosphoinositides. wikipedia.orgexlibrisgroup.com A subset of PH domains exhibits high affinity and specificity for PtdIns(4,5)P2. wikipedia.orgexlibrisgroup.comcaymanchem.com This interaction is critical for tethering proteins to the plasma membrane and other PtdIns(4,5)P2-containing compartments. wikipedia.orgexlibrisgroup.com PtdIns-(4,5)-P2-biotin is used in in vitro assays, such as lipid-protein overlay assays and pull-down experiments, to confirm and characterize the binding of PH domain-containing proteins.
Several key proteins involved in signal transduction and membrane trafficking contain PH domains that interact with PtdIns(4,5)P2:
Dynamin: This large GTPase is essential for the scission of nascent vesicles during endocytosis. nih.gov Its PH domain mediates its recruitment to the plasma membrane by binding to PtdIns(4,5)P2, a crucial step for the formation of clathrin-coated vesicles. nih.govnih.gov
PTEN (Phosphatase and tensin homolog): This tumor suppressor protein has a lipid phosphatase activity that antagonizes the PI3K signaling pathway. mdpi.comnih.gov Its N-terminal domain binds to PtdIns(4,5)P2, which is essential for its localization to the plasma membrane where it can access its substrate, PtdIns(3,4,5)P3. mdpi.comnih.gov
Phospholipase Cδ1 (PLCδ1): The PH domain of PLCδ1 binds to PtdIns(4,5)P2 with very high specificity and affinity. nih.govebi.ac.uk This interaction is not only crucial for localizing the enzyme to the plasma membrane but also for its activation. ebi.ac.uk The PLCδ1 PH domain is so specific that when fused to Green Fluorescent Protein (GFP), it is widely used as a biosensor to visualize the dynamic changes of PtdIns(4,5)P2 levels in living cells. nih.govbiologists.com
Bruton's tyrosine kinase (Btk) and GRP1: These proteins are involved in signaling pathways. Their PH domains also facilitate their recruitment to the plasma membrane through interactions with phosphoinositides, including PtdIns(4,5)P2, enabling their participation in downstream signaling events. wikipedia.org
Table 1: Examples of PH Domain-Containing Proteins and their Interaction with PtdIns(4,5)P2
| Protein | Function | Role of PtdIns(4,5)P2 Interaction |
| Dynamin | Endocytic vesicle scission | Recruitment to the neck of budding vesicles. nih.govnih.gov |
| PTEN | Tumor suppressor, lipid phosphatase | Membrane localization to dephosphorylate PtdIns(3,4,5)P3. mdpi.comnih.gov |
| PLCδ1 | Signal transduction, hydrolysis of PtdIns(4,5)P2 | Membrane tethering and allosteric activation. nih.govebi.ac.uk |
| Btk | B-cell signaling | Membrane recruitment for signal propagation. wikipedia.org |
| GRP1 | Guanine nucleotide exchange factor | Membrane localization. wikipedia.org |
Enzyme Recruitment and Activity Modulation
PtdIns(4,5)P2 is not just a passive anchor; it actively participates in the regulation of various enzymes. The use of PtdIns-(4,5)-P2-biotin in biochemical assays allows for the detailed study of how this lipid influences the recruitment and catalytic activity of key enzymes in phosphoinositide signaling pathways. bertin-bioreagent.comlabchem.com.my
Phosphoinositide Kinases (e.g., PI3K, PIP5K)
The levels of PtdIns(4,5)P2 are tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases.
Phosphoinositide 3-Kinases (PI3Ks): Class I PI3Ks are critical signaling enzymes that phosphorylate PtdIns(4,5)P2 to generate the potent second messenger, phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). nih.govmdpi.com PtdIns(4,5)P2 serves as the direct substrate for PI3Ks, and its availability at the plasma membrane is a rate-limiting factor for PtdIns(3,4,5)P3 production. nih.gov PtdIns-(4,5)-P2-biotin is a vital tool in in vitro kinase assays to measure PI3K activity and to screen for potential inhibitors. bertin-bioreagent.com
Phosphatidylinositol 4-Phosphate 5-Kinases (PIP5Ks): These enzymes are the primary synthesizers of PtdIns(4,5)P2, catalyzing the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P). biologists.com The activity of PIP5Ks is itself regulated by various factors, including small GTPases and phosphatidic acid. biologists.comresearchgate.net Understanding the regulation of PIP5K is crucial, as it directly controls the pool of PtdIns(4,5)P2 available for all its downstream functions. Biotinylated PtdIns(4,5)P2 can be used in feedback inhibition studies and to identify proteins that regulate PIP5K activity.
Phosphoinositide Phosphatases (e.g., PTEN, Synaptojanin)
Phosphatases counterbalance the activity of kinases, ensuring that phosphoinositide signals are transient and localized.
PTEN: As mentioned, PTEN is a lipid phosphatase that specifically removes the 3-phosphate from PtdIns(3,4,5)P3, thereby converting it back to PtdIns(4,5)P2. nih.govmdpi.com This action terminates PI3K signaling. PtdIns-(4,5)-P2-biotin can be used in phosphatase assays to study the kinetics and regulation of PTEN, often by measuring the production of PtdIns(4,5)P2 from a PtdIns(3,4,5)P3 substrate and then detecting the product with a PtdIns(4,5)P2-binding probe. bertin-bioreagent.com
Synaptojanin: This is a family of inositol (B14025) phosphatases that possess 5-phosphatase activity, which hydrolyzes PtdIns(4,5)P2 to PtdIns(4)P. nih.gov Synaptojanins are particularly important at the synapse for terminating PtdIns(4,5)P2-dependent processes like endocytosis, thereby facilitating synaptic vesicle recycling. nih.gov The turnover of PtdIns(4,5)P2 by synaptojanin is critical for the uncoating of endocytic vesicles. nih.govnih.gov Assays employing PtdIns-(4,5)-P2-biotin can directly measure the activity of synaptojanin and other 5-phosphatases.
Table 2: Key Enzymes Modulated by PtdIns(4,5)P2
| Enzyme | Family | Action on PtdIns(4,5)P2 | Biological Role |
| PI3K | Kinase | Substrate; phosphorylates to PtdIns(3,4,5)P3. nih.gov | Activates growth and survival pathways. mdpi.com |
| PIP5K | Kinase | Product; synthesizes from PtdIns(4)P. biologists.com | Major producer of cellular PtdIns(4,5)P2. |
| PTEN | Phosphatase | Product; generates by dephosphorylating PtdIns(3,4,5)P3. nih.gov | Terminates PI3K signaling. mdpi.com |
| Synaptojanin | Phosphatase | Substrate; hydrolyzes to PtdIns(4)P. nih.gov | Vesicle uncoating and recycling. nih.gov |
| PLCδ1 | Phospholipase | Substrate; hydrolyzes to IP3 and DAG. ebi.ac.uk | Generates second messengers for Ca2+ signaling. ebi.ac.uk |
Scaffold Protein Interactions and Membrane Association
PtdIns(4,5)P2 is a key regulator of membrane-associated signaling events, and its interactions with scaffold proteins are crucial for the spatial and temporal organization of these processes. nih.gov PtdIns-(4,5)-P2-biotin is utilized to study how these scaffold proteins are recruited to the membrane and how they, in turn, assemble signaling complexes.
For instance, scaffold proteins like those in the p47phox-related organizer superfamily play essential roles in cell motility by forming structures such as podosomes and invadopodia. mdpi.com The translocation of these proteins from the cytoplasm to the plasma membrane can be induced by signaling events like epidermal growth factor (EGF) stimulation. mdpi.com Studies using PtdIns-(4,5)-P2-biotin can help determine the binding specificity and relative affinity of different domains within these scaffold proteins for PtdIns(4,5)P2, revealing how these interactions are regulated. mdpi.com
The interaction between PtdIns(4,5)P2 and scaffold proteins is also vital in processes like autophagy. mdpi.com Specific PtdIns(4,5)P2 pools on endosomes and the endoplasmic reticulum (ER) contribute to the formation of the autophagic membrane. mdpi.com PtdIns(4,5)P2 generated on the ER can bind to the scaffold protein ATG14, stabilizing the autophagy-specific Beclin-Vps34-Vps15-ATG14 complex. mdpi.com Furthermore, on endosomes, the PX-domain-containing protein SNX16 specifically interacts with PtdIns(4,5)P2, mediating the delivery of the ATG16L1 complex to the autophagic site. mdpi.com
The table below summarizes key scaffold proteins that interact with PtdIns(4,5)P2 and their functions:
| Scaffold Protein | Cellular Process | Role of PtdIns(4,5)P2 Interaction |
| p47phox-related organizers | Cell motility, podosome/invadopodia formation | Membrane recruitment and localization |
| ATG14 | Autophagy | Stabilization of the Beclin-Vps34-Vps15-ATG14 complex on the ER |
| SNX16 | Autophagy | Delivery of the ATG16L1 complex to the autophagic site |
| IQGAP1 | PI3K/Akt signaling | Assembles PI4KIIIα, PIPKIα, and class I PI3K for PtdIns(3,4,5)P3 synthesis |
Spatial and Temporal Dynamics of Protein Localization
The precise localization of proteins within the cell is critical for their function, and PtdIns(4,5)P2 plays a significant role in orchestrating this. PtdIns-(4,5)-P2-biotin is a valuable tool for investigating the dynamic changes in protein localization in response to cellular signals.
Studies have shown that PtdIns(4,5)P2 is not uniformly distributed within the plasma membrane but is instead organized into enriched domains or patches. nih.govnih.gov These PtdIns(4,5)P2-rich microdomains act as signaling hubs, recruiting and concentrating specific proteins to regulate processes like endocytosis and actin cytoskeleton dynamics. nih.gov For example, the PH domain of phospholipase C delta 1 (PLCδ1), often tagged with a fluorescent protein, is widely used as a biosensor to visualize the spatial and temporal distribution of PtdIns(4,5)P2 in living cells. nih.govresearchgate.net
The dynamics of PtdIns(4,5)P2 are particularly important in processes like clathrin-mediated endocytosis. Research in yeast has demonstrated that PtdIns(4,5)P2 levels increase and then decrease in conjunction with the assembly and disassembly of the endocytic coat and actin machinery. nih.govresearchgate.net The timely hydrolysis of PtdIns(4,5)P2 is required for multiple stages of endocytic vesicle formation, including the disassembly of the endocytic machinery. elsevierpure.com
The following table details research findings on the role of PtdIns(4,5)P2 in protein localization:
| Cellular Process | Key Findings | Research Model |
| Endocytosis | PtdIns(4,5)P2 levels rise and fall with coat and actin assembly/disassembly. nih.govresearchgate.net | Yeast |
| Focal Adhesions | PtdIns(4,5)P2 levels increase during focal adhesion assembly and decrease during disassembly. nih.gov | MDA-MB-231 breast cancer cells |
| Phagocytosis | Disappearance of PtdIns(4,5)P2 from the phagosomal membrane parallels actin disassembly. nih.gov | Macrophages |
| Wnt Signaling | Wnt stimulation increases local PtdIns(4,5)P2 concentration, enhancing the recruitment of the effector protein Dishevelled (Dvl) to the Frizzled (Fzd) receptor. nih.gov | HEK293T cells |
Elucidating Cytoskeletal Regulation
PtdIns(4,5)P2 is a master regulator of the actin cytoskeleton, influencing its structure and dynamics. nih.gov PtdIns-(4,5)-P2-biotin aids in identifying and characterizing the interactions between PtdIns(4,5)P2 and a plethora of actin-binding proteins, thereby unraveling the mechanisms of cytoskeletal regulation.
Actin Remodeling and Actin-Binding Protein Interactions
The continuous remodeling of the actin cytoskeleton is fundamental for numerous cellular functions, and this process is largely orchestrated by actin-binding proteins whose activities are modulated by PtdIns(4,5)P2. nih.gov PtdIns(4,5)P2 can influence actin dynamics in several ways, including promoting the assembly of actin filaments and regulating the activity of proteins that cap, sever, or cross-link actin filaments. nih.govnih.gov
Many proteins that are crucial for actin assembly are upregulated by PtdIns(4,5)P2, while those that inhibit actin assembly or promote filament disassembly are downregulated. nih.gov For example, PtdIns(4,5)P2 can release actin monomers from profilin, making them available for polymerization. nih.gov It also interacts with proteins like cofilin, which is involved in actin filament turnover. nih.gov
The table below lists some actin-binding proteins regulated by PtdIns(4,5)P2:
| Actin-Binding Protein | Function | Effect of PtdIns(4,5)P2 Interaction |
| Profilin | Sequesters actin monomers | Promotes release of actin monomers for polymerization nih.gov |
| Cofilin | Severs actin filaments | Inactivates cofilin, preventing filament disassembly nih.gov |
| Gelsolin | Severs and caps actin filaments | Inhibits severing activity |
| N-WASP | Promotes actin nucleation | Activates Arp2/3 complex for actin polymerization |
Regulation of Focal Adhesions and Cell Motility
Cell migration is a complex process that requires the coordinated turnover of cell-matrix contacts, known as focal adhesions, and restructuring of the cytoskeleton. nih.gov PtdIns(4,5)P2 is a key player in controlling these events. nih.gov
The assembly and disassembly of focal adhesions are tightly regulated by the local concentration of PtdIns(4,5)P2. nih.govnih.gov Studies have shown that PtdIns(4,5)P2 levels increase during the assembly of focal adhesions and decrease during their disassembly. nih.gov This dynamic regulation is crucial for cell migration. Inhibition of enzymes that control PtdIns(4,5)P2 metabolism, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), has been shown to slow down focal adhesion turnover and cell migration. nih.govrbmb.netrbmb.net
The following table summarizes the effects of inhibiting key enzymes on focal adhesion dynamics and cell migration:
| Inhibited Enzyme | Effect on PtdIns(4,5)P2 | Effect on Focal Adhesion Turnover | Effect on Cell Migration |
| Phospholipase C (PLC) | Reduced decline during disassembly rbmb.net | Increased duration rbmb.net | Reduced speed rbmb.net |
| Phosphoinositide 3-kinase (PI3K) | Reduced decline during disassembly rbmb.net | Increased duration rbmb.net | Reduced speed rbmb.net |
| Diacylglycerol kinase (DAGK) | Indirectly affected | Increased duration rbmb.net | Reduced speed rbmb.net |
| Protein kinase C (PKC) | Indirectly affected | Increased duration rbmb.net | Reduced speed rbmb.net |
Myosin Targeting and Function
Myosins are a large family of motor proteins that play critical roles in various cellular processes, including muscle contraction, cell division, and vesicle transport. The localization and activity of certain myosin isoforms are regulated by PtdIns(4,5)P2.
For example, in yeast, the type I myosin, Myo5p, is a major activator of the Arp2/3 complex during endocytosis. nih.gov The persistence of Myo5p at endocytic sites is influenced by PtdIns(4,5)P2 levels, highlighting the role of this lipid in coordinating myosin function with actin dynamics during vesicle formation. nih.gov In adipocytes, unconventional myosin 1c, which induces membrane ruffling, is localized to PtdIns(4,5)P2-rich plasma membrane patches. nih.gov This suggests that PtdIns(4,5)P2 microdomains serve as platforms for organizing myosin activity at specific cellular locations.
Exploration of Ion Channel Regulation Mechanisms
PtdIns(4,5)P2 is a crucial regulator of a wide variety of ion channels and transporters located in the plasma membrane. nih.gov Its relatively high abundance in the plasma membrane makes it an ideal candidate for modulating channel activity. nih.gov PtdIns-(4,5)-P2-biotin is an effective probe for studying the direct interactions between PtdIns(4,5)P2 and ion channel proteins.
The regulation of ion channels by PtdIns(4,5)P2 is complex and can occur through several mechanisms. In some cases, PtdIns(4,5)P2 binding is required for channel activity, while in others, the hydrolysis of PtdIns(4,s)P2 by PLC leads to channel modulation. nih.gov
For example, studies on TRP (Transient Receptor Potential) channels have revealed direct binding sites for PtdIns(4,5)P2. The N-terminus of TRPM3 contains calmodulin (CaM) binding domains that can also bind PtdIns(4,5)P2. nih.gov Similarly, the ankyrin repeat domain (ARD) of TRPV4 binds to PtdIns(4,5)P2, and this interaction suppresses channel activity. researchmap.jp Mutations associated with certain diseases can abolish this PtdIns(4,5)P2 binding, leading to a gain-of-function phenotype. researchmap.jp
The table below provides examples of ion channels regulated by PtdIns(4,5)P2:
| Ion Channel | Regulatory Mechanism | Functional Consequence |
| TRPM3 | Direct binding to N-terminus nih.gov | Modulation of channel gating |
| TRPV4 | Direct binding to ankyrin repeat domain researchmap.jp | Suppression of channel activity researchmap.jp |
| KATP channels | PtdIns(4,5)P2 is required for activity nih.gov | Maintenance of channel opening |
| TRPC6/7 | Hydrolysis of PtdIns(4,5)P2 by PLC nih.gov | Inhibition of channel activity nih.gov |
Analysis of Receptor-Mediated Signal Transduction Pathways
The ability to isolate and identify proteins that interact with PtdIns(4,5)P2 using its biotinylated form has provided profound insights into the molecular mechanisms of various signaling cascades. This has been particularly impactful in dissecting the intricate networks of G-protein coupled receptors, phosphoinositide 3-kinases, Wnt signaling, mTORC1 signaling, and B cell receptor pathways.
Phosphoinositide 3-Kinase (PI3K) Signaling Cascades
The phosphoinositide 3-kinase (PI3K) signaling pathway is central to numerous cellular functions, including cell growth, proliferation, and survival. A critical step in this cascade is the phosphorylation of PtdIns(4,5)P2 by PI3K to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). nih.govnih.gov This conversion is a key event that recruits downstream effector proteins, most notably Akt, to the plasma membrane. nih.gov
PtdIns-(4,5)-P2-biotin serves as a valuable affinity probe for studying the components of the PI3K pathway. caymanchem.comcaymanchem.combertin-bioreagent.com It allows for the isolation and identification of proteins that bind to PtdIns(4,5)P2, including PI3K itself and other regulatory proteins such as the tumor suppressor PTEN (Phosphatase and Tensin homolog). caymanchem.comnih.govbertin-bioreagent.com PTEN negatively regulates the PI3K pathway by dephosphorylating PtdIns(3,4,5)P3 back to PtdIns(4,5)P2. nih.govnih.gov Studies have shown that PtdIns(4,5)P2 not only serves as the precursor for PtdIns(3,4,5)P3 but also enhances the association of PTEN with the plasma membrane and activates its phosphatase activity. nih.gov
| Research Application | Key Protein Studied | Finding |
| Affinity pull-down assays | Phosphoinositide 3-Kinase (PI3K) | PtdIns-(4,5)-P2-biotin can be used to isolate and study the binding kinetics and regulation of PI3K. caymanchem.combertin-bioreagent.com |
| Lipid-protein interaction studies | PTEN | PtdIns(4,5)P2 binding is crucial for the membrane recruitment and activation of the tumor suppressor PTEN. nih.gov |
| Investigation of downstream effectors | Akt/PKB | The generation of PtdIns(3,4,5)P3 from PtdIns(4,5)P2 is essential for the recruitment and activation of Akt. nih.govnih.gov |
Wnt-β-Catenin Signaling Pathway and LRP6 Signalosome Formation
The canonical Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. A pivotal event in the activation of this pathway is the formation of LRP6 signalosomes, large protein complexes centered around the Wnt co-receptor LRP6. Research has unequivocally demonstrated that PtdIns(4,5)P2 is essential for this process. nih.govnih.gov
Upon Wnt stimulation, PtdIns(4,5)P2 levels at the plasma membrane increase, which is a prerequisite for the recruitment of the adaptor protein 2 (AP2) and clathrin to the LRP6 co-receptor. nih.gov This recruitment is critical for the assembly of the LRP6 signalosome. nih.gov The use of biotinylated PtdIns(4,5)P2 in in vitro studies can help to dissect the molecular interactions within this complex. Furthermore, a positive feedback loop has been identified where the recruitment of the scaffold protein Dishevelled (Dvl) to the Wnt receptor Frizzled is enhanced by PtdIns(4,5)P2, leading to further production of this lipid and amplification of the Wnt signal. nih.gov
| Key Process | Role of PtdIns(4,5)P2 | Associated Proteins |
| LRP6 Signalosome Assembly | Essential for the recruitment of structural components. nih.gov | LRP6, Clathrin, AP2 |
| LRP6 Phosphorylation | Required for Wnt3a-induced phosphorylation of LRP6 at key residues. nih.govresearchgate.net | LRP6, GSK3, CK1γ |
| Dvl Recruitment | Enhances the binding of Dishevelled to the Frizzled receptor. nih.gov | Dishevelled, Frizzled |
mTORC1 Signaling Modulation
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. While the direct interaction of PtdIns-(4,5)-P2-biotin with mTORC1 is not as extensively characterized as with other pathways, its role is significant through the upstream regulation of the PI3K/Akt pathway.
Activation of the PI3K/Akt pathway, which is initiated by the phosphorylation of PtdIns(4,5)P2, is a key upstream event that leads to the activation of mTORC1. nih.gov The generation of PtdIns(3,4,5)P3 recruits and activates Akt, which in turn phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. This allows for the activation of mTORC1. nih.gov Therefore, by using PtdIns-(4,5)-P2-biotin to study the dynamics of the PI3K/Akt pathway, researchers can indirectly investigate the modulation of mTORC1 signaling. Recent studies have also shown that the mTORC2 complex, a related complex, can be directly activated by PtdIns(3,4,5)P3, further highlighting the intricate link between phosphoinositide signaling and mTOR regulation. nih.gov
| Signaling Component | Role in mTORC1 Modulation | Connection to PtdIns(4,5)P2 |
| PI3K/Akt Pathway | A major upstream activator of mTORC1 signaling. | PtdIns(4,5)P2 is the substrate for PI3K to produce PtdIns(3,4,5)P3, which activates Akt. |
| Tuberous Sclerosis Complex (TSC) | A negative regulator of mTORC1, inhibited by Akt. | Akt activation is dependent on the PtdIns(4,5)P2-derived PtdIns(3,4,5)P3. |
| mTORC2 | Can be directly activated by PtdIns(3,4,5)P3. nih.gov | PtdIns(3,4,5)P3 is synthesized from PtdIns(4,5)P2 by PI3K. |
B Cell Receptor Signaling Pathways
The B cell receptor (BCR) is crucial for the adaptive immune response, and its signaling is tightly regulated. Upon antigen binding, a cascade of intracellular signaling events is initiated, where PtdIns(4,5)P2 plays a critical role.
Studies have shown that upon BCR activation, Bruton's tyrosine kinase (BTK) associates with and brings phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIP5Ks) to the plasma membrane. nih.gov This leads to the localized synthesis of PtdIns(4,5)P2. This newly synthesized PtdIns(4,5)P2 then serves as a substrate for both PI3K, an upstream activator of BTK, and phospholipase C-gamma 2 (PLC-γ2), a downstream target of BTK. nih.gov This creates a feed-forward loop that amplifies the BCR signal. The use of biotinylated anti-PtdIns(4,5)P2 antibodies in techniques like flow cytometry has been instrumental in analyzing lipid signaling in B cell subpopulations. echelon-inc.com
| Signaling Molecule | Function in BCR Signaling | Role of PtdIns(4,5)P2 |
| Bruton's Tyrosine Kinase (BTK) | A key kinase in the BCR signaling cascade. | Recruits PIP5K to synthesize PtdIns(4,5)P2 at the plasma membrane. nih.gov |
| Phosphoinositide 3-Kinase (PI3K) | Activates BTK through the generation of PtdIns(3,4,5)P3. | Utilizes PtdIns(4,5)P2 as a substrate. nih.gov |
| Phospholipase C-gamma 2 (PLC-γ2) | A downstream effector of BTK that generates second messengers. | Hydrolyzes PtdIns(4,5)P2 to produce IP3 and DAG. nih.gov |
Advanced Research Directions and Future Perspectives
Structural Biology of PtdIns(4,5)P2-Protein Interactions
Elucidating the three-dimensional structures of PtdIns(4,5)P2 in complex with its protein binding partners is fundamental to understanding its diverse cellular functions. These structural insights can reveal the molecular determinants of binding specificity and the conformational changes that lead to protein activation or regulation.
The structural determination of membrane-bound proteins that interact with PtdIns(4,5)P2 presents significant hurdles. nih.govnumberanalytics.com These proteins are inherently difficult to study due to their hydrophobic surfaces, which require detergents for extraction from the cell membrane, a process that can compromise their native conformation and stability. nih.govnumberanalytics.com Many membrane proteins also exhibit low expression levels in host systems and possess a high degree of flexibility, which further complicates purification and crystallization efforts. nih.govnumberanalytics.com The presence of detergents and lipids in crystal preparations can introduce complexity into data analysis and may result in fragile, poorly diffracting crystals. nih.govnumberanalytics.com
Overcoming these challenges often requires a multi-pronged approach, including high-throughput screening of expression and purification conditions, the development of novel detergents and stabilizing agents, and the use of specialized crystallization techniques like in meso or in gel methods. numberanalytics.com The transition from X-ray crystallography to cryogenic electron microscopy (cryo-EM) has also been a significant advancement, with cryo-EM now being the predominant method for determining the structures of unique membrane proteins. youtube.com
To gain a more comprehensive understanding of PtdIns(4,5)P2-protein interactions within the native membrane environment, researchers are increasingly integrating biophysical techniques with computational modeling. Neutron reflectometry (NR), for instance, is a powerful tool for studying the structure of model membranes with sub-nanometer resolution, providing insights into the organization of PtdIns(4,5)P2 and associated proteins perpendicular to the membrane plane. nih.govresearchgate.netchemrxiv.org
Molecular dynamics (MD) simulations complement these experimental approaches by providing an atomistic view of the dynamic interactions between PtdIns(4,5)P2 and proteins. nih.govnih.govresearchgate.net These simulations can reveal specific intermolecular interactions, such as those between the phosphate (B84403) groups of PtdIns(4,5)P2 and charged amino acid residues on the protein, and can help to elucidate how these interactions lead to the formation of signaling complexes at the membrane interface. nih.govnih.govresearchgate.net The combination of these techniques is crucial for building accurate models of how PtdIns(4,5)P2 regulates the function of its target proteins. nih.gov A specialized Python package, PyLipID, has been developed to facilitate the analysis of protein-lipid interactions from MD simulations, allowing for the identification and characterization of specific lipid binding sites. acs.org
Development of Next-Generation PtdIns(4,5)P2 Probes with Enhanced Specificity and Versatility
The ability to visualize and track PtdIns(4,5)P2 in living cells is crucial for understanding its dynamic functions. While genetically encoded probes based on the pleckstrin homology (PH) domain of PLCδ1 have been widely used, there is an ongoing effort to develop next-generation probes with improved characteristics. nih.govbiologists.com
A significant challenge with existing probes is ensuring that they specifically report on PtdIns(4,5)P2 levels without being influenced by other phosphoinositides or cellular factors. For instance, some probes may have affinity for other lipids, or their binding may be affected by tertiary interactions within the cell. rupress.org The development of probes with higher affinity and specificity is therefore a key research goal.
Recent advances include the development of novel probes based on different PtdIns(4,5)P2-binding domains, such as the ANTH domain of Sla2p, which has been used to visualize PtdIns(4,5)P2 at endocytic sites in yeast. nih.gov Another promising approach is the use of chemical methods for quantitative lipid imaging, which can provide a more direct measure of lipid concentration in specific membrane compartments. researchgate.net The development of probes suitable for advanced imaging techniques, such as super-resolution microscopy, is also a priority, as this will allow for the visualization of PtdIns(4,5)P2 organization at the nanoscale. researchgate.net
Quantitative Analysis of PtdIns(4,5)P2 Dynamics in Live Cells
Moving beyond qualitative visualization, a major focus of future research is the quantitative analysis of PtdIns(4,5)P2 dynamics in living cells. nih.gov This involves measuring not only the concentration of PtdIns(4,5)P2 in different cellular compartments but also the rates of its synthesis, turnover, and diffusion.
Biophysical tools with high temporal and spatial resolution are essential for these studies. nih.gov Techniques such as fluorescence resonance energy transfer (FRET) and total internal reflection fluorescence (TIRF) microscopy, combined with rapid solution exchange, allow for the real-time monitoring of PtdIns(4,5)P2 changes in response to cellular signals. nih.gov For example, such methods have been used to measure the rapid depletion of PtdIns(4,5)P2 following receptor activation, with time courses in the range of seconds. nih.gov
Quantitative imaging has also been applied to study the role of PtdIns(4,5)P2 in processes like phagocytosis, where it has been shown that a threshold concentration of PtdIns(4,5)P2 is required for the formation of phagocytic cups. researchgate.net By combining these advanced imaging techniques with mathematical modeling, researchers aim to develop a comprehensive, quantitative understanding of how the dynamic behavior of PtdIns(4,5)P2 governs a wide range of cellular functions.
| Technique | Application in PtdIns(4,5)P2 Research | Key Findings |
| FRET-based probes | Real-time monitoring of PtdIns(4,5)P2 depletion upon receptor stimulation. nih.gov | PtdIns(4,5)P2 can be depleted on a timescale of seconds, much faster than previously thought. nih.gov |
| Quantitative optical imaging | Measuring the concentration of PtdIns(4,5)P2 during phagocytosis. researchgate.net | A threshold concentration of PtdIns(4,5)P2 is necessary for successful phagocytosis. researchgate.net |
| Live-cell imaging with GFP-tagged probes | Monitoring PtdIns(4,5)P2 dynamics during fertilization. biologists.com | Fertilization triggers a transient increase in PtdIns(4,5)P2, which is linked to cortical granule exocytosis. biologists.com |
Exploring PtdIns(4,5)P2 as a Substrate for Novel Phosphotransferase Reactions
Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid, primarily localized to the inner leaflet of the plasma membrane. wikipedia.orgbiologists.com While it is synthesized through the phosphorylation of phosphatidylinositol 4-phosphate (PtdIns(4)P) by type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) and of phosphatidylinositol 5-phosphate (PtdIns(5)P) by type II phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks), its role as a substrate in phosphotransferase reactions is a key aspect of its signaling function. wikipedia.orgbiologists.comdbpedia.org A primary and well-established phosphotransferase reaction involving PtdIns(4,5)P2 is its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) by Class I phosphoinositide 3-kinases (PI3Ks). wikipedia.orgnih.govnih.gov
This phosphorylation event at the 3-position of the inositol (B14025) ring is a pivotal step in numerous signaling cascades that regulate fundamental cellular processes. biologists.comnih.gov The product of this reaction, PtdIns(3,4,5)P3, acts as a potent second messenger, recruiting a variety of proteins to the plasma membrane that contain pleckstrin homology (PH) domains. wikipedia.org This recruitment is essential for the activation of downstream signaling pathways, including those involved in cell growth, proliferation, survival, and cytoskeletal rearrangement. nih.govnih.gov
The significance of PtdIns(4,5)P2 as a substrate for PI3K is underscored by the vast array of cellular functions regulated by the resulting PtdIns(3,4,5)P3. These include the activation of protein kinase B (Akt) and phosphoinositide-dependent kinase 1 (PDK1), which are central nodes in cell survival and metabolic pathways. wikipedia.org The tight regulation of this phosphotransferase reaction is critical, as its dysregulation is implicated in various diseases, including cancer and diabetes. nih.gov
While the phosphorylation of PtdIns(4,5)P2 by PI3K is the most prominent example of its role as a phosphotransferase substrate, research continues to explore other potential, or "novel," phosphorylation events. The complexity of phosphoinositide signaling suggests that other kinases may exist that can phosphorylate PtdIns(4,5)P2 at different positions on the inositol ring, leading to the generation of novel signaling molecules. However, the conversion to PtdIns(3,4,5)P3 remains the most extensively characterized and functionally significant phosphotransferase reaction with PtdIns(4,5)P2 as the substrate.
The use of biotinylated PtdIns(4,5)P2, such as PtdIns-(4,5)-P2-biotin (sodium salt), has been instrumental in studying these phosphotransferase reactions. The biotin (B1667282) tag allows for the effective purification and detection of enzymes that bind to PtdIns(4,5)P2, as well as for the tracking of the lipid substrate and its phosphorylated products in various in vitro assays. This has facilitated the detailed kinetic analysis of enzymes like PI3K and the search for novel PtdIns(4,5)P2-interacting proteins and potential kinases.
Table 1: Key Enzymes in PtdIns(4,5)P2 Metabolism
| Enzyme Class | Specific Enzyme Example | Substrate | Product | Function |
| Phosphoinositide Kinase | Type I PIP5K | PtdIns(4)P | PtdIns(4,5)P2 | Synthesis of PtdIns(4,5)P2 |
| Phosphoinositide Kinase | Type II PIP4K | PtdIns(5)P | PtdIns(4,5)P2 | Synthesis of PtdIns(4,5)P2 |
| Phosphoinositide 3-Kinase | Class I PI3K | PtdIns(4,5)P2 | PtdIns(3,4,5)P3 | Generation of second messenger PtdIns(3,4,5)P3 |
| Phosphoinositide Phosphatase | PTEN | PtdIns(3,4,5)P3 | PtdIns(4,5)P2 | Regulation of PI3K signaling |
| Phospholipase | Phospholipase C (PLC) | PtdIns(4,5)P2 | IP3 and DAG | Generation of second messengers |
Q & A
Q. What are the structural and functional characteristics of PtdIns-(4,5)-P2-biotin (sodium salt) relevant to lipid signaling studies?
PtdIns-(4,5)-P2-biotin consists of a phosphatidylinositol backbone with phosphate groups at the 4- and 5-positions, a biotin tag for affinity detection, and sodium counterions for solubility. The short acyl chains (e.g., dioctanoyl or dipalmitoyl) enhance water solubility compared to natural long-chain variants, making it suitable for in vitro assays like protein-lipid binding or enzyme activity studies . Sodium salts improve stability in aqueous buffers, but storage at -80°C in lyophilized form is recommended to prevent hydrolysis .
Q. How should PtdIns-(4,5)-P2-biotin be handled and stored to maintain experimental integrity?
- Solubility : Reconstitute in chloroform:methanol (2:1) for stock solutions, then dilute in assay-specific buffers (e.g., HEPES with detergents like Triton X-100).
- Storage : Lyophilized powder should be stored at -80°C; avoid repeated freeze-thaw cycles. Working solutions are stable for 1–2 weeks at -20°C .
- Quality Control : Verify purity (>95%) via HPLC or mass spectrometry (MS) before critical experiments .
Advanced Research Questions
Q. How can batch-to-batch variability in synthetic PtdIns-(4,5)-P2-biotin impact experimental reproducibility?
Variability in acyl chain composition, biotinylation efficiency, or residual salts (e.g., TFA) can alter lipid aggregation, binding kinetics, or background noise in assays. To mitigate:
- Request batch-specific Certificates of Analysis (CoA) detailing purity, salt content, and solubility.
- Use peptide content analysis (via amino acid analysis or UV spectroscopy) to normalize concentrations across batches .
- Include internal controls (e.g., non-biotinylated PtdIns-(4,5)-P2) to validate specificity in pull-down assays .
Q. What experimental strategies optimize the detection of PtdIns-(4,5)-P2-biotin in live-cell imaging or affinity purification?
- Live-Cell Imaging : Use fluorescein-conjugated analogs (e.g., PtdIns-(4,5)-P2-fluorescein) for real-time tracking. Ensure minimal perturbation by titrating delivery agents (e.g., PEG-based carriers) .
- Affinity Purification : Pre-clear streptavidin/avidin beads with cell lysates to reduce non-specific binding. Use competitive elution with free biotin (2–5 mM) to recover bound proteins gently .
Q. How do acyl chain modifications (e.g., dioctanoyl vs. dipalmitoyl) influence lipid-protein interactions in membrane models?
- Dioctanoyl (C8) : Short chains improve solubility and mimic cytoplasmic leaflet dynamics in micelle-based assays. Ideal for studying soluble PH domains or phosphatases .
- Dipalmitoyl (C16) : Longer chains enhance membrane integration in liposome or bilayer systems, better replicating physiological conditions for transmembrane receptors (e.g., ion channels) .
- Validate findings with natural acyl chain variants (e.g., stearoyl-arachidonyl) to confirm biological relevance .
Q. What methods resolve contradictions in PtdIns-(4,5)-P2-biotin binding data across different assays?
- Contradiction Example : Discrepant binding affinities in surface plasmon resonance (SPR) vs. lipid overlay assays.
- Resolution :
Confirm lipid presentation (e.g., micelles vs. planar bilayers) mimics the native environment.
Use orthogonal methods like fluorescence polarization or isothermal titration calorimetry (ITC) to cross-validate .
Account for avidity effects in streptavidin-based systems by comparing monomeric vs. multimeric probes .
Methodological Guidance
Q. How to design a robust kinase/phosphatase activity assay using PtdIns-(4,5)-P2-biotin?
- Substrate Preparation : Incorporate PtdIns-(4,5)-P2-biotin into lipid vesicles with phosphatidylserine (PS) and cholesterol (60:30:10 ratio) to enhance enzyme accessibility .
- Detection : Use ATP for radiolabeling or anti-biotin antibodies coupled with chemiluminescence. For phosphatase assays, measure phosphate release via malachite green .
- Controls : Include kinase-dead mutants or phosphatase inhibitors (e.g., vanadate) to confirm signal specificity .
Q. What are the best practices for quantifying PtdIns-(4,5)-P2-biotin in cellular uptake studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
